Cas no 2171900-56-2 (1-(2-hydroxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde)

1-(2-Hydroxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde is a specialized triazole derivative featuring a hydroxyethyl substituent at the N1 position and a 3-methylbutyl group at the C5 position, along with a formyl functional group at C4. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in click chemistry and heterocyclic scaffold construction. The presence of both hydroxyethyl and aldehyde groups enhances its utility as a bifunctional intermediate for further derivatization, enabling applications in pharmaceutical and material science research. Its well-defined structure and functional group compatibility make it a valuable building block for the synthesis of complex molecules.
1-(2-hydroxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde structure
2171900-56-2 structure
Product Name:1-(2-hydroxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde
CAS No:2171900-56-2
MF:C10H17N3O2
MW:211.260882139206
CID:5766529
PubChem ID:165573060
Update Time:2025-10-30

1-(2-hydroxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(2-hydroxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde
    • 2171900-56-2
    • EN300-1594756
    • Inchi: 1S/C10H17N3O2/c1-8(2)3-4-10-9(7-15)11-12-13(10)5-6-14/h7-8,14H,3-6H2,1-2H3
    • InChI Key: AOOXMEOMKOIUSY-UHFFFAOYSA-N
    • SMILES: OCCN1C(=C(C=O)N=N1)CCC(C)C

Computed Properties

  • Exact Mass: 211.132076794g/mol
  • Monoisotopic Mass: 211.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 68Ų

1-(2-hydroxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde Pricemore >>

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Additional information on 1-(2-hydroxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde

Professional Introduction to Compound with CAS No. 2171900-56-2 and Product Name: 1-(2-hydroxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde

The compound identified by the CAS number 2171900-56-2 and the product name 1-(2-hydroxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the triazole class, a heterocyclic structure known for its broad spectrum of biological activities. The unique combination of functional groups, including a 2-hydroxyethyl side chain and a 3-methylbutyl substituent, contributes to its distinctive chemical properties and potential applications in medicinal chemistry.

In recent years, there has been growing interest in the development of novel scaffolds that can modulate biological pathways with high specificity and efficacy. The 1-(2-hydroxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde molecule has emerged as a promising candidate due to its structural complexity and the potential for diverse interactions with biological targets. The aldehyde group at the 4-position of the triazole ring provides a reactive site for further functionalization, enabling the synthesis of derivatives with tailored pharmacological properties.

One of the most compelling aspects of this compound is its potential in drug discovery. The triazole core is well-documented for its role in various therapeutic areas, including antifungal, antiviral, and anti-inflammatory applications. Recent studies have highlighted the importance of triazole derivatives in developing next-generation therapeutics due to their ability to engage with multiple targets simultaneously. The presence of both hydrophilic and lipophilic groups in 1-(2-hydroxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde enhances its solubility and bioavailability, making it an attractive scaffold for oral administration.

Moreover, the 2-hydroxyethyl moiety introduces a hydrophilic character to the molecule, which can improve its pharmacokinetic profile. This feature is particularly relevant in drug design, where achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties is crucial for clinical success. Additionally, the 3-methylbutyl group adds bulk to the molecule, which can influence its binding affinity and selectivity at biological targets. These structural elements collectively contribute to the compound's potential as a lead molecule in medicinal chemistry.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with unprecedented accuracy. Virtual screening techniques have been employed to identify compounds that may interact with specific protein targets relevant to human diseases. In this context, 1-(2-hydroxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde has been subjected to docking studies to evaluate its interaction with enzymes and receptors involved in metabolic pathways. Preliminary results suggest that this compound exhibits promising binding affinities for several key targets.

The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The introduction of the aldehyde functionality at the 4-position of the triazole ring is achieved through carefully controlled oxidation processes. Subsequent functionalization with the 2-hydroxyethyl and 3-methylbutyl groups requires precise regioselective reactions to ensure high yield and purity. These synthetic challenges underscore the importance of advanced chemical methodologies in developing complex molecules like this one.

In conclusion, 1-(2-hydroxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2171900-56-2) represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable scaffold for drug discovery efforts. As research continues to uncover new therapeutic applications for triazole derivatives, compounds like this one are likely to play a crucial role in developing innovative treatments for various diseases.

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